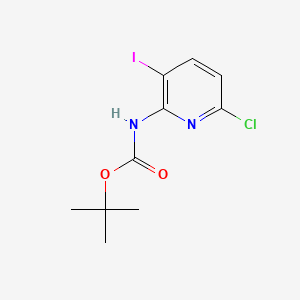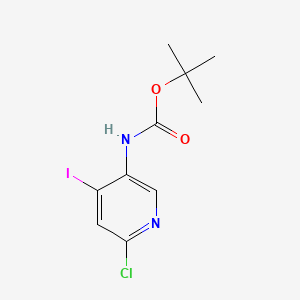
tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
概述
描述
tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate: is an organic compound with the chemical formula C10H14N2O2 . It is a significant intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals. The compound is known for its stability and reactivity, making it a valuable building block in synthetic chemistry .
作用机制
Target of Action
It is known that this compound is used in the synthesis of baricitinib , a drug that targets Janus kinases (JAKs), particularly JAK1 and JAK2 . These kinases play a crucial role in the signaling pathways of various cytokines and growth factors that are important for hematopoiesis and immune cell function .
Mode of Action
As a precursor in the synthesis of baricitinib , it can be inferred that its incorporation into the Baricitinib molecule contributes to the latter’s ability to inhibit JAK1 and JAK2 . This inhibition disrupts the JAK-STAT signaling pathway, reducing inflammation and other responses mediated by this pathway .
Biochemical Pathways
Given its role in the synthesis of baricitinib , it can be inferred that it indirectly affects the JAK-STAT signaling pathway . By inhibiting JAK1 and JAK2, the downstream effects include reduced inflammation and modulation of immune response .
Pharmacokinetics
As a chemical precursor in the synthesis of baricitinib , its properties may contribute to the overall pharmacokinetic profile of the final drug .
Result of Action
As a precursor in the synthesis of baricitinib , it can be inferred that its incorporation into the Baricitinib molecule contributes to the latter’s therapeutic effects, which include reduced inflammation and modulation of immune response .
Action Environment
It is known that this compound should be stored under inert gas at a temperature between 0-10°c . This suggests that factors such as oxygen exposure and temperature can affect its stability.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate typically involves the reaction of diethyl cyanomethyl phosphate with 1-Boc-3-oxoazetidine in the presence of anhydrous tetrahydrofuran (THF) under nitrogen protection[2][2]. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The compound is often produced in bulk for use in various applications, including pharmaceuticals and agrochemicals[2][2].
化学反应分析
Types of Reactions: tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyanomethylene group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form various derivatives.
Hydrolysis: The compound can be hydrolyzed to remove the tert-butyl group, yielding the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted azetidine derivatives are formed.
Oxidation Products: Oxidation can yield azetidine-1-carboxylic acid derivatives.
Reduction Products: Reduction typically produces azetidine derivatives with altered functional groups.
科学研究应用
Chemistry: In chemistry, tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate is used as a building block for synthesizing complex organic molecules. Its reactivity and stability make it suitable for constructing various chemical frameworks .
Biology and Medicine: The compound is employed in the synthesis of pharmaceuticals, particularly those targeting specific biological pathways. It serves as an intermediate in the production of drugs used to treat conditions such as rheumatoid arthritis and other inflammatory diseases .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes .
相似化合物的比较
- tert-Butyl 3-methyleneazetidine-1-carboxylate
- 2-(1-(Methylsulfonyl)azetidin-3-ylidene)acetonitrile
- tert-Butyl 3-(cyanomethylidene)azetidine-1-carboxylate
Comparison: tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and stability. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of synthetic applications .
属性
IUPAC Name |
tert-butyl 3-(cyanomethylidene)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)12-6-8(7-12)4-5-11/h4H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESFCRTTXQYNBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=CC#N)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671859 | |
| Record name | tert-Butyl 3-(cyanomethylidene)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1153949-11-1 | |
| Record name | tert-Butyl 3-(cyanomethylidene)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(tert-Butoxycarbonyl)-3-(cyanomethylene)azetidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Q1: What is the significance of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate in pharmaceutical synthesis?
A1: this compound serves as a key intermediate in the synthesis of baricitinib []. Baricitinib is a Janus kinase (JAK) inhibitor approved for treating rheumatoid arthritis and alopecia areata. This compound's structure, specifically the cyanomethylene azetidine moiety, is crucial for its interaction with the JAK enzyme active site. The provided research article [] outlines an environmentally friendly and efficient synthetic method for producing this important pharmaceutical intermediate.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

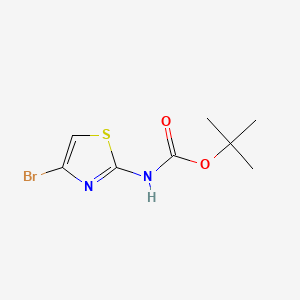
![(3R,6R,7Z,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5S,6R)-5-(3-chloro-6-hydroxy-2-methylbenzoyl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B592144.png)

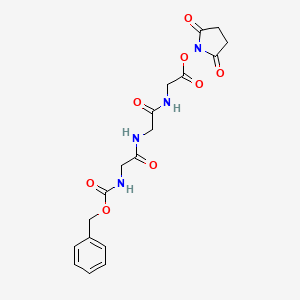
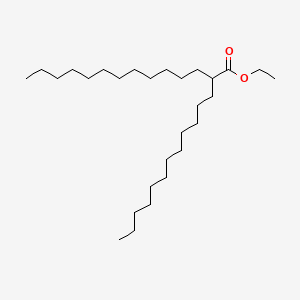
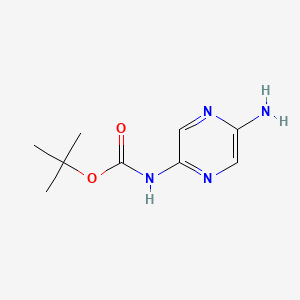


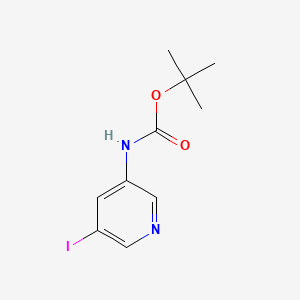

![tert-Butyl (6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate](/img/structure/B592159.png)
